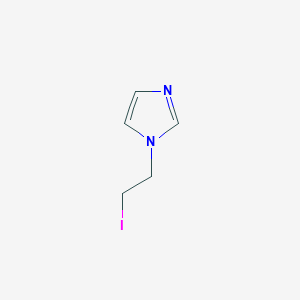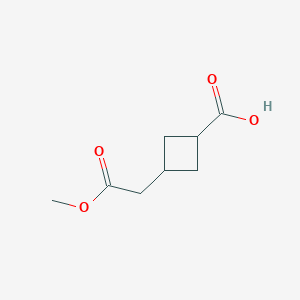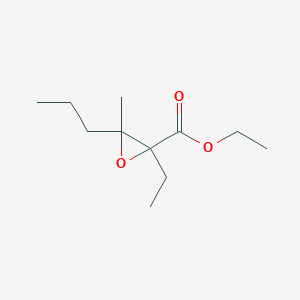
1-Methylisoquinoline-5-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylisoquinoline-5-sulfonyl chloride is an organic compound with the molecular formula C10H8ClNO2S It is a derivative of isoquinoline, characterized by the presence of a sulfonyl chloride group at the 5-position and a methyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: 1-Methylisoquinoline-5-sulfonyl chloride can be synthesized through various methods. One common approach involves the sulfonylation of 1-methylisoquinoline. This process typically uses reagents such as sulfuryl chloride (SO2Cl2) or chlorosulfonic acid (HSO3Cl) under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of thionyl chloride (SOCl2) and N,N-dimethylformamide (DMF) as a catalyst. The reaction is carried out at elevated temperatures, followed by purification steps to isolate the desired product .
化学反応の分析
Types of Reactions: 1-Methylisoquinoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed:
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
科学的研究の応用
1-Methylisoquinoline-5-sulfonyl chloride has diverse applications in scientific research:
作用機序
The mechanism of action of 1-methylisoquinoline-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules .
類似化合物との比較
Isoquinoline-5-sulfonyl chloride: Lacks the methyl group at the 1-position, making it less sterically hindered.
Quinoline-5-sulfonyl chloride: Contains a quinoline ring instead of an isoquinoline ring, leading to different electronic properties.
Uniqueness: 1-Methylisoquinoline-5-sulfonyl chloride is unique due to the presence of both a methyl group and a sulfonyl chloride group on the isoquinoline ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research .
特性
分子式 |
C10H8ClNO2S |
|---|---|
分子量 |
241.69 g/mol |
IUPAC名 |
1-methylisoquinoline-5-sulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-8-3-2-4-10(15(11,13)14)9(8)5-6-12-7/h2-6H,1H3 |
InChIキー |
LIXOMWQEVWWYIG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC2=C1C=CC=C2S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]anilinedihydrochloride](/img/structure/B13572023.png)
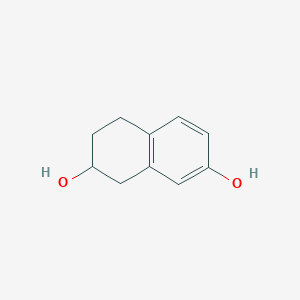
![[1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride](/img/structure/B13572044.png)
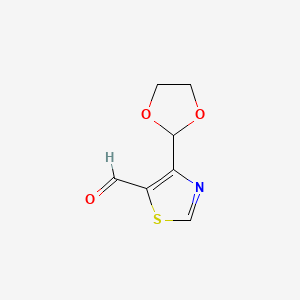
![{2-Aminospiro[3.5]nonan-2-yl}methanolhydrochloride](/img/structure/B13572049.png)
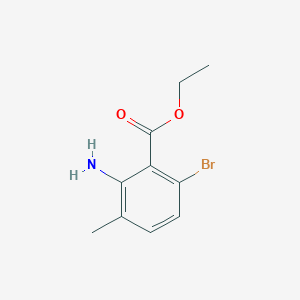
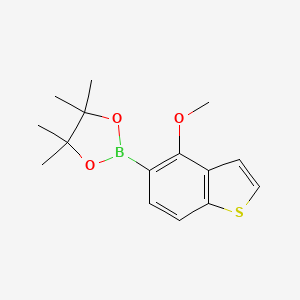
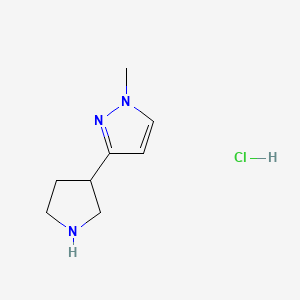
![3-[4-(Methylsulfanyl)phenyl]azetidine](/img/structure/B13572105.png)
